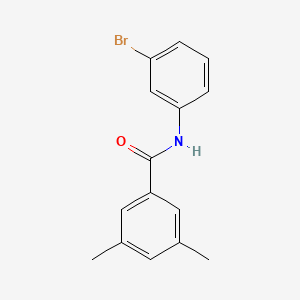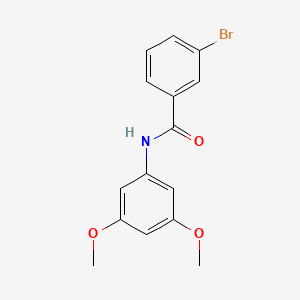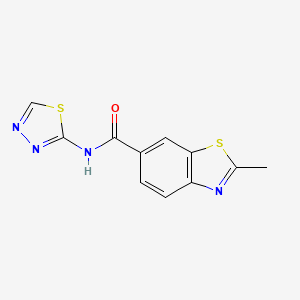
N-(3-bromophenyl)-3,5-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromophenyl)-3,5-dimethylbenzamide, also known as BDMC, is a chemical compound that belongs to the class of benzamides. This compound has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of cancer research. BDMC has been shown to exhibit promising anticancer properties, making it a potential candidate for the development of new cancer therapies. In
作用機序
The exact mechanism of action of N-(3-bromophenyl)-3,5-dimethylbenzamide is not fully understood. However, it is believed that N-(3-bromophenyl)-3,5-dimethylbenzamide exerts its anticancer effects by targeting multiple signaling pathways involved in cancer cell growth and survival. N-(3-bromophenyl)-3,5-dimethylbenzamide has been shown to inhibit the activity of several key enzymes involved in cancer cell proliferation, including cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs). Additionally, N-(3-bromophenyl)-3,5-dimethylbenzamide has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately cell death.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-3,5-dimethylbenzamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its anticancer properties, N-(3-bromophenyl)-3,5-dimethylbenzamide has been shown to exhibit anti-inflammatory and antioxidant effects. N-(3-bromophenyl)-3,5-dimethylbenzamide has also been shown to modulate the expression of several key genes involved in cancer cell growth and survival, including p53, Bcl-2, and p21.
実験室実験の利点と制限
One advantage of using N-(3-bromophenyl)-3,5-dimethylbenzamide in lab experiments is its potential as a new anticancer therapy. N-(3-bromophenyl)-3,5-dimethylbenzamide has been shown to exhibit promising cytotoxic effects against a variety of cancer cell lines, making it a potential candidate for further development as a cancer treatment. However, one limitation of using N-(3-bromophenyl)-3,5-dimethylbenzamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are several future directions for research on N-(3-bromophenyl)-3,5-dimethylbenzamide. One area of interest is the development of new formulations of N-(3-bromophenyl)-3,5-dimethylbenzamide that can improve its solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(3-bromophenyl)-3,5-dimethylbenzamide and identify its molecular targets. Finally, there is a need for in vivo studies to determine the efficacy and safety of N-(3-bromophenyl)-3,5-dimethylbenzamide as a potential cancer therapy.
合成法
N-(3-bromophenyl)-3,5-dimethylbenzamide can be synthesized using a variety of methods. One common method involves the reaction of 3,5-dimethylbenzoic acid with thionyl chloride to form 3,5-dimethylbenzoyl chloride. This is then reacted with 3-bromoaniline to form N-(3-bromophenyl)-3,5-dimethylbenzamide. Another method involves the reaction of 3,5-dimethylbenzoic acid with phosphorus pentachloride to form 3,5-dimethylbenzoyl chloride, which is then reacted with 3-bromoaniline to form N-(3-bromophenyl)-3,5-dimethylbenzamide.
科学的研究の応用
N-(3-bromophenyl)-3,5-dimethylbenzamide has been the subject of numerous scientific studies due to its potential anticancer properties. It has been shown to exhibit cytotoxic effects against a variety of cancer cell lines, including breast cancer, lung cancer, and liver cancer. N-(3-bromophenyl)-3,5-dimethylbenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(3-bromophenyl)-3,5-dimethylbenzamide has been shown to inhibit the growth and proliferation of cancer cells by blocking the cell cycle progression.
特性
IUPAC Name |
N-(3-bromophenyl)-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c1-10-6-11(2)8-12(7-10)15(18)17-14-5-3-4-13(16)9-14/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSIJWYGTMQWQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC(=CC=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-3,5-dimethylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-fluorobenzylidene)amino]-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5707690.png)

![5-(2-methylphenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-tetrazole](/img/structure/B5707709.png)



![N-{4-[(anilinocarbonothioyl)amino]phenyl}-N-methylacetamide](/img/structure/B5707732.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5707741.png)

![3-[(3-chlorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5707744.png)
![2,3,4,5,6-pentafluorobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B5707755.png)
![2-[(2-chlorobenzyl)thio]-N-(2,6-difluorophenyl)acetamide](/img/structure/B5707756.png)

